2-(5-Ethylthiazol-4-yl)acetic acid

Catalog No.
S14216275
CAS No.
M.F
C7H9NO2S
M. Wt
171.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Ethylthiazol-4-yl)acetic acid

Product Name

2-(5-Ethylthiazol-4-yl)acetic acid

IUPAC Name

2-(5-ethyl-1,3-thiazol-4-yl)acetic acid

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

InChI

InChI=1S/C7H9NO2S/c1-2-6-5(3-7(9)10)8-4-11-6/h4H,2-3H2,1H3,(H,9,10)

InChI Key

FFIXNBGXJWLWBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CS1)CC(=O)O

2-(5-Ethylthiazol-4-yl)acetic acid is an organic compound characterized by a thiazole ring that incorporates both sulfur and nitrogen atoms. This compound features an ethyl group attached to the thiazole, which significantly influences its chemical properties and biological activities. The molecular formula of 2-(5-Ethylthiazol-4-yl)acetic acid is C7H10N2O2SC_7H_10N_2O_2S, and it has a molecular weight of approximately 158.18 g/mol. The presence of the carboxylic acid functional group not only contributes to its acidity but also enhances its solubility in polar solvents, making it a valuable compound in various chemical applications.

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to participate in neutralization reactions with bases.
  • Oxidation: This compound can be oxidized to introduce additional functional groups, potentially altering its reactivity and biological properties.
  • Reduction: Reduction reactions could modify the oxidation state of the thiazole ring or the carboxylic acid group.
  • Substitution Reactions: The thiazole ring can undergo substitution reactions where various nucleophiles replace hydrogen atoms on the ring, leading to diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research has demonstrated that 2-(5-Ethylthiazol-4-yl)acetic acid exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown potential in inhibiting the growth of certain bacteria and fungi, making it a candidate for pharmaceutical applications.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
  • Enzyme Inhibition: It interacts with specific enzymes, potentially leading to the modulation of metabolic pathways.

These activities suggest that 2-(5-Ethylthiazol-4-yl)acetic acid could be explored further for its therapeutic applications in medicine.

The synthesis of 2-(5-Ethylthiazol-4-yl)acetic acid can be achieved through several methods:

  • Hantzsch Thiazole Synthesis: This method involves the condensation of α-halo ketones with thioureas under acidic conditions, leading to the formation of thiazole rings.
  • Reactions of Thiourea Derivatives: Thiourea can react with various halogenated compounds (like ethyl bromoacetate) to yield thiazole derivatives, which can then be hydrolyzed to form the desired acetic acid derivative.
  • Decarboxylation Reactions: Starting from related thiazole carboxylic acids, decarboxylation can yield 2-(5-Ethylthiazol-4-yl)acetic acid under specific conditions.

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired yields and purity levels.

2-(5-Ethylthiazol-4-yl)acetic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agriculture: Its antimicrobial properties could be harnessed in agricultural formulations to protect crops from pathogens.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules with specific functionalities.

Studies have indicated that 2-(5-Ethylthiazol-4-yl)acetic acid interacts favorably with various biological targets:

  • Enzymes: It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Receptors: The compound may bind to certain receptors, modulating their activity and influencing physiological responses.

These interactions underscore its potential as a bioactive molecule with diverse applications.

Several compounds share structural similarities with 2-(5-Ethylthiazol-4-yl)acetic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityNotable Features
2-(2-Aminothiazol-4-yl)acetic acid0.98Contains an amino group; higher water solubility
2-(5-Methylthiazol-4-yl)acetic acid0.90Methyl group instead of ethyl; different reactivity
3-(2-Aminothiazol-4-yl)propanoic acid0.86Propanoic acid derivative; altered biological activity
Ethyl 2-(2-Aminothiazol-5-yl)acetate0.92Ester form; potentially different solubility

These compounds illustrate the diversity within the thiazole family while emphasizing the unique aspects of 2-(5-Ethylthiazol-4-yl)acetic acid, particularly its specific substituents that influence its biological activity and chemical reactivity.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

171.03539970 g/mol

Monoisotopic Mass

171.03539970 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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